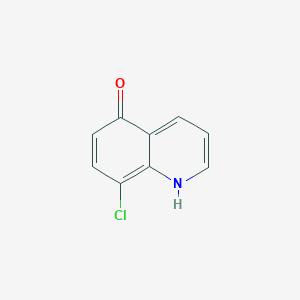

8-Chloroquinolin-5-ol

説明

Contextual Role of the Quinoline Heterocycle as a Privileged Scaffold

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry. wiley.com Its widespread presence in both natural products and synthetic compounds with a broad spectrum of biological activities has earned it the designation of a "privileged scaffold". wiley.comnih.govnih.gov This term signifies a molecular framework that is capable of binding to a variety of biological targets, thereby serving as a fertile starting point for the design and development of novel therapeutic agents. nih.govmonash.edu

The versatility of the quinoline nucleus stems from its unique structural and electronic properties. frontiersin.org The nitrogen atom imparts basicity and the ability to form hydrogen bonds, while the fused aromatic system allows for various types of interactions with biological macromolecules, including π-π stacking and hydrophobic interactions. Furthermore, the quinoline ring can be readily functionalized at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting derivatives. frontiersin.org

This inherent adaptability has led to the discovery and development of a multitude of quinoline-based drugs with diverse therapeutic applications. biointerfaceresearch.com These include agents for treating malaria, cancer, bacterial infections, inflammation, and cardiovascular diseases. nih.govbenthamscience.com The continued exploration of the quinoline scaffold underscores its significance as a perpetual and multipurpose tool in the quest for new and improved medicines. nih.gov

Overview of Halogenated 8-Hydroxyquinoline Derivatives as Research Subjects

Within the broad family of quinoline derivatives, the 8-hydroxyquinoline subset represents a particularly important class of compounds. The introduction of a hydroxyl group at the 8-position confers potent metal-chelating properties, a feature that is central to many of their biological activities. The ability to bind essential metal ions can disrupt various cellular processes in pathogenic organisms and cancer cells.

The incorporation of halogen atoms—such as chlorine, fluorine, bromine, and iodine—onto the 8-hydroxyquinoline scaffold further modulates the biological and physicochemical properties of these molecules. Halogenation can influence factors like lipophilicity, metabolic stability, and the electronic nature of the molecule, often leading to enhanced biological potency and selectivity. This has made halogenated 8-hydroxyquinoline derivatives a major focus of research in medicinal chemistry.

For instance, certain halogenated 8-hydroxyquinolines have demonstrated significant promise as anticancer agents. ijshr.com Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key enzymes like topoisomerases, and disruption of cell signaling pathways. scite.ai Furthermore, their antimicrobial and antifungal activities have been extensively investigated, with many derivatives showing potent activity against a range of clinically relevant pathogens. ijshr.com

Positioning of the Chloroquinolinol Motif within Biological and Synthetic Research

The chloroquinolinol motif, which specifies the presence of one or more chlorine atoms on a hydroxyquinoline backbone, holds a distinct and significant position in both biological and synthetic research. Chlorine, being a moderately sized and electronegative halogen, can profoundly influence the properties of the parent molecule. Its introduction can enhance membrane permeability, improve metabolic resistance, and alter the binding affinity for biological targets.

From a synthetic perspective, the chloroquinolinol scaffold serves as a versatile intermediate for the creation of more complex molecules. The chlorine atom can act as a handle for further chemical modifications through various cross-coupling reactions, allowing for the construction of diverse chemical libraries for biological screening.

In the context of biological research, chloroquinolinol derivatives have been investigated for a wide array of potential therapeutic applications. Their established antimicrobial properties have led to their use as antiseptics and disinfectants. Moreover, ongoing research continues to uncover novel biological activities, including anticancer, neuroprotective, and anti-inflammatory effects, further cementing the importance of the chloroquinolinol motif in modern drug discovery efforts. The specific isomer, 8-Chloroquinolin-5-ol, is a subject of contemporary research, with studies exploring its synthesis and potential as a building block for new biologically active compounds.

特性

IUPAC Name |

8-chloroquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZBUFQPQHITMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576300 | |

| Record name | 8-Chloroquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16026-85-0 | |

| Record name | 8-Chloroquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of Chloroquinolinols

Strategies for the Direct Functionalization of the Quinoline Nucleus

Direct C-H functionalization offers an atom-economical approach to modify the quinoline ring system, avoiding the need for pre-functionalized substrates. mdpi.com These methods are crucial for introducing a variety of substituents at specific positions, thereby tuning the molecule's properties. mdpi.com

The selective introduction of halogen atoms onto the quinoline core is a key transformation, as the resulting halo-quinolines are valuable intermediates for cross-coupling reactions. Researchers have developed methods for the regioselective halogenation of quinoline derivatives, particularly at the C5 position.

One notable metal-free approach allows for the C5–H halogenation of various 8-substituted quinoline derivatives. rsc.org This method is operationally simple, proceeds under air at room temperature, and utilizes the inexpensive and atom-economical trihaloisocyanuric acid as the halogen source. rsc.org The reaction demonstrates high generality and, in most cases, achieves complete regioselectivity for the C5 position. rsc.org This protocol is effective for a range of 8-substituted quinolines, including those with phosphoramidate, tertiary amide, and alkoxy groups, providing good to excellent yields of the C5-halogenated product. rsc.org

Table 1: Metal-Free C5-Halogenation of 8-Substituted Quinolines

| Substrate (8-Substituent) | Halogen Source | Yield (%) | Reference |

|---|---|---|---|

| N,N-diethyl-N'-(quinolin-8-yl)phosphorodiamidate | Trichloroisocyanuric acid (TCCA) | 94 | rsc.org |

| N,N-diethyl-N'-(quinolin-8-yl)phosphorodiamidate | Tribromoisocyanuric acid (TBCA) | 90 | rsc.org |

| N-(quinolin-8-yl)pivalamide | Trichloroisocyanuric acid (TCCA) | 88 | rsc.org |

In addition to metal-free methods, iron(III)-catalyzed halogenation has been shown to be effective for 8-amidoquinolines. mdpi.comnih.gov A simple protocol using iron(III) nitrate in water under mild, room-temperature conditions affords C5-halogenated products in good to excellent yields (up to 98%). mdpi.comnih.gov This method is considered economical and environmentally friendly. mdpi.com The reaction proceeds with N-bromosuccinimide (NBS) or bromine (Br₂) as the halogen source and is compatible with various amide directing groups at the C8 position. mdpi.com The proposed mechanism likely involves a single-electron transfer (SET) process. mdpi.comnih.gov

Introducing hydroxyl groups into bioactive molecules can enhance drug affinity and improve material properties. mdpi.comacs.org While methods for C-H functionalization exist, achieving highly selective hydroxylation can be challenging. acs.org A significant development is the copper(II)-catalyzed direct hydroxylation of the ortho C–H bond of aromatic rings directed by a quinoline group. acs.org This method avoids the need for precious metal catalysts or additional ligands, offering a practical approach for introducing hydroxyl groups with high selectivity. acs.org

This copper-catalyzed system is not limited to hydroxylation; it also enables the introduction of other important functional groups. By selecting appropriate nucleophiles, the ortho C-H bond of the aryl group can be subjected to cyanation, nitration, and halogenation, demonstrating the versatility of this catalytic system. acs.org The ability to introduce a range of substituents is valuable for structure-activity relationship (SAR) studies and the development of novel compounds. acs.orgorientjchem.org

Table 2: Copper-Catalyzed Direct C-H Functionalization of 2-phenylquinoline

| Nucleophile Source | Functional Group Introduced | Yield (%) | Reference |

|---|---|---|---|

| H₂O | -OH | 85 | acs.org |

| Zn(CN)₂ | -CN | 78 | acs.org |

| NaNO₂ | -NO₂ | 72 | acs.org |

| LiCl | -Cl | 65 | acs.org |

| LiBr | -Br | 75 | acs.org |

Regioselective Halogenation Approaches.

Synthesis of Derivative Classes

Starting from the 8-Chloroquinolin-5-ol core, a multitude of derivative classes can be synthesized. These transformations often involve building new heterocyclic rings or forming hybrid molecules with other bioactive scaffolds.

The Mannich reaction is a three-component condensation that provides a versatile method for introducing an aminoalkyl substituent into a molecule. ias.ac.innih.gov This reaction typically involves an acidic C-H compound, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.gov The resulting Mannich bases often exhibit enhanced solubility and biological activity compared to their parent compounds. ias.ac.in

In the context of quinoline chemistry, the Mannich reaction can be applied to quinolyl hydrazides. A key intermediate, 2-((5-chloroquinolin-8-yl)oxy)acetohydrazide, can be synthesized from 5-chloroquinolin-8-ol. wiley.com This is achieved by first reacting the parent chloroquinolinol with ethyl chloroacetate to form an ester, which is then treated with hydrazine hydrate to yield the desired acetohydrazide. wiley.com

This quinolyl acetohydrazide serves as the amine component in a subsequent Mannich-type reaction. researchgate.netresearchgate.net By condensing the hydrazide with an aldehyde and another compound containing an active hydrogen, novel Mannich bases can be formed, effectively expanding the molecular complexity and creating new chemical entities for further evaluation. ias.ac.in The reaction of hydrazones, which can be formed from hydrazides, with secondary amines and formaldehyde under solvent-free conditions has also been shown to be an efficient coupling method. rsc.org

The functionalization of chloroquinolinols to include other heterocyclic systems like oxadiazoles and imine-containing Schiff bases is a common strategy in medicinal chemistry. A straightforward synthetic pathway starting from 5-chloroquinolin-8-ol allows for the creation of both derivative types. jocpr.com

The synthesis begins with the preparation of 2-[(5-chloro quinolin-8-yl) oxy] acetohydrazide, the same intermediate used for Mannich reactions. jocpr.com To prepare 1,3,4-oxadiazole derivatives, this acetohydrazide is refluxed with various aromatic acids in the presence of phosphorus(V) oxychloride (POCl₃) as a dehydrating and cyclizing agent. jocpr.com This reaction yields a series of 2-(substituted phenyl)-5-((5-chloroquinolin-8-yloxy)methyl)-1,3,4-oxadiazoles. jocpr.com

Alternatively, Schiff base derivatives are synthesized by reacting the same acetohydrazide intermediate with different aromatic aldehydes in the presence of glacial acetic acid. jocpr.com This condensation reaction forms an imine linkage (-N=CH-), resulting in N'-(substituted benzylidene)-2-((5-chloroquinolin-8-yl)oxy)acetohydrazides. jocpr.com

Table 3: Synthesis of Oxadiazole and Schiff Base Derivatives from 2-[(5-chloro quinolin-8-yl) oxy] acetohydrazide

| Reagent | Derivative Type | Resulting Compound Structure | Reference |

|---|---|---|---|

| Aromatic Acids (e.g., 4-chlorobenzoic acid) + POCl₃ | 1,3,4-Oxadiazole | 2-(4-chlorophenyl)-5-((5-chloroquinolin-8-yloxy)methyl)-1,3,4-oxadiazole | jocpr.com |

Creating hybrid molecules by covalently linking two or more pharmacophores is a powerful strategy in drug discovery to develop compounds with potentially enhanced or dual-action properties. Fluoroquinolone antibiotics, such as ciprofloxacin, are common candidates for such hybridization. mdpi.com Ciprofloxacin possesses a secondary amine within its piperazine ring, which serves as a convenient handle for chemical modification without disrupting the core scaffold required for its primary antibacterial activity. nih.govnih.gov

A derivative of this compound can be designed to react with this piperazine nitrogen. For instance, the hydroxyl group at position 5 of this compound could be functionalized with a linker containing a reactive group (e.g., an alkyl halide or a carboxylic acid). This functionalized chloroquinoline could then be coupled with the piperazine nitrogen of ciprofloxacin. Amide bond formation is a common method, where a carboxylic acid derivative of the quinoline is activated and then reacted with ciprofloxacin. nih.gov Another approach involves the alkylation of the piperazine amine. nih.gov Such covalent assembly results in a ciprofloxacin-quinoline hybrid, a novel chemical entity that merges the structural features of both parent molecules. mdpi.comacs.org

Generation of Sulfonamide and Sulfonate Derivatives

The hydroxyl group of quinoline derivatives is a key functional group for the synthesis of sulfonate esters. These esters can be formed by reacting the parent quinolinol with various sulfonyl chlorides. For instance, the reaction of 5-amino-7-bromoquinolin-8-ol with different sulfonyl chlorides in the presence of triethylamine (TEA) in dry tetrahydrofuran (THF) yields the corresponding sulfonate derivatives. mdpi.com A similar strategy can be applied to this compound.

Furthermore, the synthesis of sulfonamides often proceeds through a sulfonyl chloride intermediate. The general method involves reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base. ekb.eg For example, 8-quinolinesulfonyl chloride can be reacted with propargylamine and triethylamine in chloroform to produce the corresponding sulfonamide. mdpi.com In a related context, 8-hydroxyquinoline can be treated with chlorosulfonic acid to generate 8-hydroxyquinoline-5-sulfonyl chloride, which then reacts with appropriate amines to form 8-hydroxyquinoline-5-sulfonamides. nih.gov

A self-immolative γ-aminopropylsulfonate linker has been developed for creating prodrugs of phenolic compounds like 5-chloroquinolin-8-ol. nih.gov This strategy involves synthesizing a leucine-conjugated prodrug where the sulfonate is stable under physiological conditions. Enzymatic hydrolysis triggers an intramolecular cyclization that releases the active 5-chloroquinolin-8-ol. nih.gov

Table 1: Synthesis Strategies for Sulfonate and Sulfonamide Derivatives

| Starting Material | Reagent(s) | Product Type | Ref |

| 5-amino-7-bromoquinolin-8-ol | Sulfonyl chlorides, Triethylamine | Sulfonate | mdpi.com |

| 8-quinolinesulfonyl chloride | Propargylamine, Triethylamine | Sulfonamide | mdpi.com |

| 8-hydroxyquinoline | 1. Chlorosulfonic acid2. Amines | Sulfonamide | nih.gov |

| 5-chloroquinolin-8-ol | γ-aminopropylsulfonate linker, Leucine | Sulfonate Prodrug | nih.gov |

Synthesis of Styrylquinoline Derivatives

Styrylquinoline derivatives can be synthesized from chloro-substituted quinolinols via condensation reactions. For example, (E)-5-chloro-2-styryl-substituted quinolin-8-ol derivatives are prepared by reacting 5-chloro-2-methylquinolin-8-ol with various benzaldehydes in acetic anhydride, followed by reflux in a pyridine and water solution. mdpi.com This Perkin condensation generates the styryl linkage with an E-geometry. mdpi.com The resulting styrylquinolines can be further modified, for instance, through nitration followed by reduction to introduce an amino group, which can then be used to synthesize sulfonamides. mdpi.com

Table 2: Key Steps in the Synthesis of (E)-7-Amino-5-chloro-2-styryl-substituted Quinolin-8-ol

| Step | Reactants | Reagents/Conditions | Product | Ref |

| 1. Perkin Condensation | 5-chloro-2-methylquinolin-8-ol, Benzaldehydes | Acetic anhydride, reflux; then Pyridine/Water, reflux | (E)-5-Chloro-2-styryl-substituted quinolin-8-ol | mdpi.com |

| 2. Nitration | (E)-5-Chloro-2-styryl-substituted quinolin-8-ol | Nitric acid, Water | (E)-5-Chloro-7-nitro-2-styryl-substituted quinolin-8-ol | mdpi.com |

| 3. Reduction | (E)-5-Chloro-7-nitro-2-styryl-substituted quinolin-8-ol | Sodium dithionite, Methanol/Water | (E)-7-Amino-5-chloro-2-styryl-substituted quinolin-8-ol | mdpi.com |

Creation of Glycoconjugates

Glycoconjugates of 8-hydroxyquinoline derivatives are synthesized to enhance their pharmacokinetic properties. nih.gov These molecules can be created by forming an O-glycosidic bond or by using a linker, such as a 1,2,3-triazole system. nih.gov The ability of these glycoconjugates to chelate metal ions or intercalate into DNA is often linked to their biological activity. nih.gov The synthesis often involves connecting the quinoline scaffold with a sugar unit, which can improve properties like water solubility and bioavailability. nih.govsci-hub.se

Chelation Chemistry and Metal Complex Synthesis

This compound, as a derivative of 8-hydroxyquinoline (oxine), is a potent bidentate chelating agent, coordinating with metal ions through its phenolic oxygen and quinoline nitrogen atoms. scispace.com This chelation is fundamental to its use in forming stable transition metal complexes. scispace.com

Design and Preparation of Transition Metal Complexes (e.g., Silver(I), Cobalt, Cadmium)

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent.

Silver(I) Complex : A silver(I) complex, [Ag(C₉H₅ClNO)₂NO₃], has been synthesized from 5-chloroquinolin-8-ol. The synthesis and characterization of various silver(I) complexes with quinoline-functionalized Schiff bases have also been reported, highlighting the versatility of the quinoline scaffold in coordination chemistry. mdpi.com

Cobalt(II) Complexes : Cobalt(II) complexes of 5-chloro-8-hydroxyquinoline have been prepared and structurally characterized. researchgate.net One such complex, bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II), was formed by reacting 5-chloroquinolin-8-ol with a cobalt(II) salt in the presence of pyridine. researchgate.netvulcanchem.com The stoichiometry of cobalt(II) complexes with 8-hydroxyquinoline is often found to be 1:2 (metal:ligand), resulting in octahedral or square-planar geometries. scirp.orgnih.gov

Cadmium(II) Complexes : 8-hydroxyquinoline-based chemosensors have been developed for detecting various metal ions, including cadmium. scirp.org The formation of cadmium complexes is a key aspect of this application.

The general procedure for synthesizing these complexes involves mixing a hot alcoholic solution of the metal salt with an ethanolic solution of the ligand, sometimes with pH adjustment to facilitate complex formation. utripoli.edu.lyekb.eg

Structural Characterization of Metal Complexes via Spectroscopic Techniques

The structures of metal complexes derived from this compound are elucidated using a combination of spectroscopic methods.

Infrared (IR) Spectroscopy : IR spectroscopy is crucial for confirming the coordination of the ligand to the metal center. A key indicator is the absence or significant shift of the broad ν(O-H) band (typically around 3400-3700 cm⁻¹) of the free ligand upon complexation. mdpi.com The appearance of new bands in the far-IR region (e.g., 400-600 cm⁻¹) can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations, providing direct evidence of chelation. nih.govnih.gov For instance, in a Co(II) complex, new bands at 543 cm⁻¹ and 460 cm⁻¹ were attributed to ν(Co–O) and ν(Co–N) bonds, respectively. nih.gov

UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is used to study the electronic transitions within the complexes and to determine their stoichiometry. scirp.org The spectra of the complexes typically show absorption maxima at different wavelengths compared to the free ligand, indicating the formation of the complex. scirp.org For example, a Co(II) complex with 8-hydroxyquinoline showed an absorption maximum at 371 nm. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy helps in characterizing the ligand and its complexes in solution. Changes in the chemical shifts of the ligand's protons upon coordination to a metal ion can provide insights into the binding mode.

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight and composition of the synthesized complexes. researchgate.net

Table 3: Spectroscopic Data for Characterization of 8-Hydroxyquinoline Derivative Metal Complexes

| Technique | Observation | Interpretation | Sample Reference | Ref |

| IR | Disappearance of ν(O-H) band | Deprotonation and coordination of the hydroxyl group | Cu(II) complexes | mdpi.com |

| IR | New bands at ~460 cm⁻¹ and ~540 cm⁻¹ | Formation of M-N and M-O bonds | Co(II) complexes | nih.gov |

| UV-Vis | Shift in absorption maxima | Confirmation of complex formation | Co(II) and Ni(II) complexes | scirp.org |

| ESI-MS | Detection of molecular ion peak | Confirmation of complex composition | Co(II) complex | researchgate.net |

Quantum Chemical Analysis of Complex Formation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of metal complexes. utripoli.edu.lyresearchgate.net

Geometric Optimization : DFT calculations are used to optimize the molecular geometry of the complexes, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray diffraction. utripoli.edu.lyresearchgate.net

Electronic Properties : These studies provide insights into the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utripoli.edu.ly The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's reactivity and the potential for charge transfer within the complex. For the [Ag(C₉H₅ClNO)₂NO₃] complex, the calculated energy band gap was 1.08 eV, suggesting significant intramolecular charge transfer.

Vibrational Analysis : Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. sci-hub.se

Reactivity and Interaction Analysis : Molecular Electrostatic Potential (MEP) maps predict reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net Analyses such as Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) are employed to identify and characterize non-covalent interactions, such as van der Waals forces and hydrogen bonds, which stabilize the complex structure. Natural Bond Orbital (NBO) analysis further helps in understanding charge transfer and hyperconjugative interactions.

Molecular Interactions and Mechanistic Elucidation of Chloroquinolinol Analogs

Role of Metal Ion Chelation in Biological Processes

A primary mechanism of action for 8-Chloroquinolin-5-ol and its analogs, such as clioquinol, is their ability to chelate metal ions. patsnap.com This process involves the formation of a stable complex between the quinoline derivative and a metal ion, effectively sequestering it and altering its biological availability and function.

Disruption of Essential Metal-Dependent Enzymes

Many vital enzymes within biological systems, including those in pathogenic microbes, rely on metal ions as cofactors for their catalytic activity. patsnap.com The chelation of these essential metal ions by chloroquinolinol analogs can lead to the inactivation of these enzymes, thereby disrupting critical metabolic pathways. patsnap.com

For instance, the antimicrobial action of these compounds is partly attributed to their ability to bind with metal ions like copper and zinc, which are crucial for the function of various microbial enzymes. patsnap.com By sequestering these metals, the compounds inhibit the growth and proliferation of pathogens. patsnap.com Studies on clioquinol have shown that it can disrupt metal homeostasis, leading to reduced activities of some metal-sensitive enzymes. nih.gov Although the addition of copper, iron, or zinc did not prevent cell death induced by clioquinol in cancer cells, it did enhance its toxicity, suggesting a complex mechanism beyond simple metal deprivation. nih.gov

The ability of 8-hydroxyquinoline derivatives to chelate metal ions is a key aspect of their biological activity, leading to the disruption of metal-dependent enzymes in microorganisms. The formation of metal complexes may be the actual bioactive form of the compound. nih.gov

Influence on Microbial Metabolism through Metal Sequestration

In yeast, treatment with clioquinol led to a cellular perception of general metal deficiency, despite an increase in the total cellular content of copper and iron. nih.gov This suggests that clioquinol sequesters these metals in a way that makes them unavailable for metabolic processes, likely at the plasma membrane, leading to cytosolic metal depletion. nih.gov This disruption of bioavailable metal ions can inhibit microbial growth. nih.gov

The antifungal activity of clioquinol against Candida albicans is linked to its ability to interfere with ion homeostasis as a metal chelator for zinc, copper, and iron. researchgate.net This interference with essential metal ions disrupts cellular processes necessary for fungal growth and survival. researchgate.net The antimicrobial activity of 8-hydroxyquinoline derivatives is attributed to their ability to chelate metal ions, which disrupts essential metal-dependent enzymes in microorganisms.

Enzyme Inhibition Mechanisms

Beyond metal chelation, this compound and its analogs can directly inhibit the activity of specific enzymes through various binding interactions.

Aminopeptidase Inhibition (e.g., Methionine Aminopeptidases, Aminopeptidase from Aeromonas proteolytica (AAP))

Chloroquinolinol analogs have been identified as potent inhibitors of methionine aminopeptidases (MetAPs), which are crucial for protein synthesis and modification in microbes. nih.govnih.gov Specifically, 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a congener of clioquinol, is a potent and selective inhibitor of two MetAPs from Mycobacterium tuberculosis (MtMetAP1a and MtMetAP1c). nih.govnih.gov This inhibition of MetAPs is considered a key mechanism for the antimycobacterial activity of this class of compounds. nih.gov

The inhibitory action of 8-hydroxyquinoline derivatives extends to other aminopeptidases as well. For example, 5-chloroquinolin-8-ol has been shown to be a potent inhibitor of aminopeptidase from Aeromonas proteolytica (AAP), a dinuclear zinc enzyme. researchgate.netjst.go.jp The inhibition is achieved through the coordination of the 8-hydroxyl group and the quinoline nitrogen to the zinc ions in the active site of the enzyme. researchgate.netjst.go.jp

Table 1: Inhibition of Aminopeptidases by Chloroquinolinol Analogs

| Compound | Enzyme | Organism | Inhibition Data |

| 7-bromo-5-chloroquinolin-8-ol (CLBQ14) | Methionine Aminopeptidase 1a (MtMetAP1a) | Mycobacterium tuberculosis | Potent and selective inhibitor nih.govnih.gov |

| 7-bromo-5-chloroquinolin-8-ol (CLBQ14) | Methionine Aminopeptidase 1c (MtMetAP1c) | Mycobacterium tuberculosis | Potent and selective inhibitor nih.govnih.gov |

| 5-chloroquinolin-8-ol | Aminopeptidase from Aeromonas proteolytica (AAP) | Aeromonas proteolytica | Potent inhibitor (Ki = 0.19 µM) researchgate.net |

| 8-hydroxyquinoline derivatives | Aminopeptidase from Aeromonas proteolytica (AAP) | Aeromonas proteolytica | Competitive inhibitors (Ki = 0.16–29 μM) researchgate.netjst.go.jp |

Glycosidase Enzyme Inhibition (e.g., α-glucosidase, α-amylase)

Derivatives of chloroquinolinol have also demonstrated inhibitory activity against glycosidase enzymes, which are involved in carbohydrate metabolism. A series of new clioquinol derivatives showed significant α-glucosidase inhibition, with some compounds exhibiting greater potency than the standard drug acarbose. researchgate.net

A silver(I) complex of 5-chloroquinolin-8-ol was synthesized and evaluated for its antidiabetic properties, showing higher inhibitory activity against α-glucosidase than α-amylase. vipslib.comgazi.edu.tr This suggests a potential for these compounds in the management of conditions related to carbohydrate metabolism.

Table 2: Inhibition of Glycosidase Enzymes by Chloroquinolinol Analogs

| Compound/Derivative | Enzyme | Inhibition Data |

| Clioquinol derivatives (2a-11a) | α-glucosidase | IC50 values ranging from 43.86 to 325.81 µM researchgate.net |

| Silver(I) complex of 5-chloroquinolin-8-ol | α-glucosidase | Higher activity than against α-amylase vipslib.comgazi.edu.tr |

| Silver(I) complex of 5-chloroquinolin-8-ol | α-amylase | Lower activity than against α-glucosidase vipslib.comgazi.edu.tr |

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Hybrid compounds combining the structural features of clioquinol and the anti-Alzheimer's drug donepezil have been developed and shown to target cholinesterases. nih.gov Several of these hybrid compounds selectively inhibit human butyrylcholinesterase at micromolar concentrations. nih.gov

Furthermore, a series of novel flurbiprofen-clioquinol hybrids were designed and synthesized as multifunctional agents. researchgate.net These hybrids demonstrated the ability to inhibit both self- and Cu2+-induced β-amyloid aggregation, which is a hallmark of Alzheimer's disease. researchgate.net While direct IC50 values for this compound against cholinesterases are not explicitly detailed in the provided context, the development of these hybrids underscores the potential of the chloroquinolinol scaffold in designing cholinesterase inhibitors.

Inhibition of Nucleic Acid Synthesis

Chloroquinolinol analogs, including compounds structurally related to this compound, have been shown to interfere with the synthesis of nucleic acids, a critical process for cell viability and proliferation. The primary mechanism behind this inhibition is believed to be the chelation of essential metal ions required by the enzymes involved in DNA and RNA synthesis.

RNA-dependent DNA polymerase and RNA synthesis:

The antimicrobial and antiviral activities of halogenated 8-hydroxyquinolines are linked to their ability to inhibit key enzymes in nucleic acid replication. For instance, bihalogenated 8-hydroxyquinolines have been found to inhibit the RNA-dependent DNA polymerase of viruses like the respiratory syncytial virus. nih.govnih.govasm.org This inhibition is proposed to occur through the chelation of copper ions, which are essential cofactors for the polymerase's function. nih.govnih.govasm.org

Furthermore, these compounds can disrupt general RNA synthesis. Studies have demonstrated that 8-hydroxyquinoline and its analogs inhibit RNA synthesis by chelating divalent cations such as manganese (Mn²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺). nih.govnih.govasm.orgnih.gov These metal ions are crucial for the catalytic activity of RNA polymerase. By sequestering these ions, the chloroquinolinol analogs effectively halt the transcription process. nih.gov It has been suggested that the antimicrobial action may be a property of the metal complexes formed by these compounds rather than the free compounds themselves. nih.govnih.gov The general class of quinolone antibiotics is known to interfere with DNA synthesis by inhibiting enzymes like DNA gyrase and topoisomerase, which are vital for DNA replication.

Interaction with 2OG-dependent Enzymes

The 2-oxoglutarate-dependent (2OG) oxygenases are a vast superfamily of non-heme iron-containing enzymes that catalyze a wide array of oxidative reactions in biological systems. These reactions are diverse and include hydroxylation, demethylation, and desaturation, playing roles in processes from fatty acid metabolism to the modification of proteins and nucleic acids. While the interaction of many natural products with 2OG oxygenases has been studied, direct evidence linking this compound or its immediate analogs to this enzyme family is not extensively documented in current research.

DT-Diaphorase Enzyme Activity and Mechanism

DT-diaphorase, also known as NAD(P)H:quinone oxidoreductase (NQO1), is a flavoprotein that plays a significant role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones to hydroquinones. mdpi.comnih.gov This reduction often prevents the formation of reactive semiquinone intermediates. However, for certain substrates, the activity of NQO1 can lead to the generation of reactive oxygen species (ROS), which can induce cellular damage, including DNA mutation and apoptosis. mdpi.commdpi.com

Quinone derivatives, particularly those with a 5,8-quinolinedione scaffold, have been identified as substrates for NQO1. mdpi.commdpi.commdpi.comnih.gov The enzymatic reduction of these compounds by NQO1 can lead to significant cytotoxic activity, a property that is explored in the development of anticancer agents. mdpi.comnih.gov The level of NQO1 is often elevated in various human tumors, making it a target for cancer therapy. mdpi.commdpi.com While this compound is a quinolinol, its potential metabolic conversion to a quinone-like species could enable it to interact with DT-diaphorase. Studies on hybrid compounds of 1,4-quinone with quinoline derivatives have shown them to be effective substrates for NQO1, with their cytotoxic effects correlating with the levels of NQO1 protein in cancer cell lines. mdpi.comnih.gov Molecular docking studies suggest that these quinone derivatives localize in the hydrophobic active site of the NQO1 enzyme. mdpi.com

Table 1: Enzymatic Activity of Quinoline Derivatives with DT-Diaphorase (NQO1) (Note: This table is illustrative of the activity of related quinone compounds, as direct data for this compound is not available.)

| Compound Type | Interaction with NQO1 | Consequence of Interaction | Reference |

| 1,4-Quinone-Quinoline Hybrids | Substrate | Increased enzymatic conversion rate, ROS production | mdpi.com, nih.gov |

| 6,7-Dichloro-5,8-quinolinedione Derivatives | Substrate | Enzymatic conversion rates depend on substituents | researchgate.net, mdpi.com |

| Thymidine-5,8-quinolinedione Hybrids | Substrate | Good substrates, enzymatic rate influenced by nitrogen atom localization | mdpi.com, researchgate.net |

Cellular and Subcellular Mechanistic Insights

Induction of Apoptosis in Biological Systems

Quinoline derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in various biological systems, particularly in cancer cells. vulcanchem.comnih.gov This pro-apoptotic activity is a key mechanism behind their potential as anticancer agents. For instance, novel quinolin-8-yl-nicotinamide compounds have been shown to induce apoptosis in pancreatic cancer cells. nih.gov Similarly, 7-chloroquinoline derivatives have been found to cause apoptosis in human bladder carcinoma cells. researchgate.net

The induction of apoptosis by these compounds can occur through multiple pathways. One common mechanism involves the arrest of the cell cycle, preventing cancer cells from proliferating. researchgate.net This is often followed by the activation of the caspase cascade, a family of proteases that execute the apoptotic process. nih.govuniprot.orgembopress.org The activation of initiator caspases, such as caspase-8, and executioner caspases leads to the cleavage of cellular proteins and ultimately cell death. uniprot.org The process can be influenced by the expression levels of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins. researchgate.net

Interference with Cellular Signaling Pathways

The biological activities of chloroquinolinol analogs are often mediated by their interference with critical cellular signaling pathways that regulate cell growth, proliferation, and survival.

PI3K/AKT/mTOR Pathway: Analogs of this compound, such as 2-Chloroquinolin-5-ol, are believed to exert their anticancer effects by inhibiting key signaling pathways like the PI3K/AKT/mTOR pathway. vulcanchem.com This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell growth and survival. Inhibition of this pathway by quinoline derivatives can lead to the induction of apoptosis in cancer cells. vulcanchem.com

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. medchemexpress.commdpi.comqiagen.com Dysregulation of the MAPK/ERK pathway is common in many cancers. mdpi.com Some quinoline derivatives may exert their effects by modulating this pathway. The pathway transmits signals from cell surface receptors to the nucleus, and its inhibition can halt cell proliferation and induce apoptosis in cancer cells. semanticscholar.org

Interactions with Serum Albumin (e.g., Bovine Serum Albumin)

The interaction of drug molecules with serum albumins, such as Bovine Serum Albumin (BSA), is a critical determinant of their pharmacokinetic profile, including their distribution and bioavailability. Detailed biophysical studies have been conducted on Cloxyquin (5-chloro-8-hydroxyquinoline), a structural isomer of this compound, to elucidate its interaction with BSA. nih.govmdpi.comdntb.gov.ua

These studies reveal that the interaction is a static process, leading to the formation of a ground-state complex between the chloroquinolinol analog and BSA. nih.govmdpi.comdntb.gov.ua The binding is characterized by a moderate binding constant, on the order of 10⁴ M⁻¹. nih.govmdpi.comdntb.gov.ua

Nature of Interaction: Thermodynamic analysis and molecular docking simulations indicate that hydrophobic interactions are the primary driving force for the complexation. nih.govmdpi.comdntb.gov.ua The quinoline scaffold of the molecule interacts with hydrophobic residues in the binding pocket of BSA. Specifically, Cloxyquin has been shown to bind preferentially to the fatty acid binding site 5 (FA5) of BSA, engaging in hydrophobic interactions with residues such as Phe550, Leu531, and Leu574. mdpi.comdntb.gov.ua Additionally, the quinoline ring can form π-π interactions with residues like Phe506. mdpi.comdntb.gov.ua

Fluorescence Quenching: The binding of chloroquinolinol analogs to BSA leads to the quenching of the intrinsic fluorescence of the protein, which is primarily due to its tryptophan residues. mdpi.com This quenching occurs through a static mechanism, confirming the formation of a stable complex. mdpi.com The analysis of fluorescence quenching at different temperatures allows for the calculation of thermodynamic parameters that further characterize the binding process. mdpi.com

Table 2: Thermodynamic Parameters for the Interaction of Cloxyquin with BSA (Data is for Cloxyquin, an isomer of this compound)

| Temperature (K) | Binding Constant (Kₐ) (M⁻¹) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) |

| 290 | 2.50 x 10⁴ | -19.46 | 18.25 | -24.75 |

| 300 | 1.81 x 10⁴ | -19.46 | 18.25 | -24.93 |

| 310 | 1.34 x 10⁴ | -19.46 | 18.25 | -25.12 |

| Adapted from Phopin et al. (2019). The negative values for Gibbs free energy (ΔG°) indicate a spontaneous binding process. mdpi.com |

Biological Activities: in Vitro and Preclinical Investigations of Chloroquinolinols

Antimicrobial Efficacy

Derivatives of 8-Chloroquinolin-5-ol have shown notable efficacy against a range of microbial pathogens, including bacteria, mycobacteria, fungi, and protozoa.

Antibacterial Spectrum (Gram-positive and Gram-negative Bacteria)

Research has indicated that this compound and its related compounds possess significant antibacterial properties. Studies on derivatives of 8-hydroxyquinoline have shown effective inhibition against Gram-positive bacteria, such as Staphylococcus aureus. The substitution at the 5-position of the quinoline ring has been noted to influence the inhibitory activity. For instance, a derivative, 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov This particular compound was found to be significantly more potent than trovafloxacin against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The antibacterial action of these compounds is thought to be related to their ability to chelate metal ions, which can disrupt essential microbial enzymatic processes. Some quinoline derivatives are believed to inhibit bacterial DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division. vulcanchem.com

Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Streptococcus pneumoniae | 30 times more potent than trovafloxacin | nih.gov |

| 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 128 times more potent than trovafloxacin | nih.gov |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Gram-positive and Gram-negative bacteria | MIC values of 4–16 µg/mL | mdpi.com |

Antituberculosis Activity (Mycobacterium tuberculosis isolates, including multidrug-resistant strains)

A closely related compound, Cloxyquin (5-chloroquinolin-8-ol), has demonstrated significant in vitro activity against Mycobacterium tuberculosis. nih.govnih.gov Studies have shown that Cloxyquin is effective against both standard and clinical isolates of M. tuberculosis, including multidrug-resistant (MDR) strains. nih.govnih.govasm.org The minimum inhibitory concentrations (MICs) for Cloxyquin against 150 clinical isolates ranged from 0.062 to 0.25 µg/ml, with an MIC50 of 0.125 µg/ml and an MIC90 of 0.25 µg/ml. nih.govnih.gov The consistent activity of Cloxyquin across drug-sensitive and drug-resistant strains suggests a mechanism of action that may differ from existing antituberculosis drugs. nih.govasm.org The antitubercular effect of these compounds is thought to be linked to their ability to chelate metal ions. nih.govasm.org

Antituberculosis Activity of Cloxyquin (5-chloroquinolin-8-ol)

| Strain Type | Number of Isolates | MIC Range (µg/ml) | MIC50 (µg/ml) | MIC90 (µg/ml) | Reference |

|---|---|---|---|---|---|

| Standard Strains | 9 | 0.125 - 0.25 | N/A | N/A | nih.gov |

| Clinical Isolates | 150 | 0.062 - 0.25 | 0.125 | 0.25 | nih.govnih.gov |

Antifungal Properties

Derivatives of this compound have also been investigated for their antifungal properties. Cloxyquin (5-chloroquinolin-8-ol) is known to possess antifungal activity. nih.govasm.org Studies have shown that 8-hydroxyquinoline derivatives can be effective against various fungal species, including Candida species. mdpi.com For example, electrospun membranes loaded with 5-chloro-8-hydroxyquinoline have demonstrated efficient antifungal activity against Phaeomoniella chlamydospora and Phaeoacremonium aleophilum, fungi associated with grapevine esca disease. mdpi.com The minimum inhibitory concentration (MIC) of 5-chloro-8-hydroxyquinoline against these fungi was found to be 0.75 μg/mL. mdpi.com

Antiprotozoal Activities

Bihalogenated 8-hydroxyquinolines, a class of compounds that includes derivatives of this compound, have historically been used for their antiamebic activities in treating intestinal infections. nih.govasm.org Cloxyquin (5-chloroquinolin-8-ol) is also known to have antiprotozoal activities. nih.govasm.org Halquinol, a mixture containing 5-chloroquinolin-8-ol, is used as an antiprotozoal feed additive in poultry. researchgate.net

Anticancer and Antiproliferative Activity

In addition to their antimicrobial effects, derivatives of this compound have shown promise as anticancer and antiproliferative agents. vulcanchem.com

Cytotoxicity in Cancer Cell Lines (In Vitro)

Several studies have demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines in vitro. vulcanchem.comasm.org For instance, 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol has shown potent cytotoxic activity against Colo205 and Colo320 human colon cancer cell lines, with IC50 values of 13.06 µM and 4.87 µM, respectively. mdpi.com Notably, this compound was not toxic to normal fibroblast cells, suggesting a degree of selectivity for cancer cells. mdpi.com Other research has shown that derivatives of 5-chloro-8-hydroxyquinoline can exhibit cytotoxic effects against breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines. vulcanchem.com The anticancer mechanism is thought to involve the induction of apoptosis and the inhibition of key signaling pathways. vulcanchem.com

In Vitro Cytotoxicity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol | Colo205 (Colon) | 13.06 µM | mdpi.com |

| 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol | Colo320 (Colon) | 4.87 µM | mdpi.com |

| Quinoline Derivatives | MCF-7 (Breast) | Data not specified | vulcanchem.com |

| Quinoline Derivatives | HCT-116 (Colon) | Data not specified | vulcanchem.com |

| Quinoline Derivatives | HeLa (Cervical) | Data not specified | vulcanchem.com |

Selective Toxicity toward Malignant Cells

A significant area of investigation for this compound derivatives is their potential as anticancer agents, with a particular focus on their ability to selectively target malignant cells over non-cancerous ones. Research has demonstrated that certain derivatives of 5-chloro-8-hydroxyquinoline exhibit potent and selective cytotoxic activity against human colon adenocarcinoma cell lines.

In one study, a Mannich base derivative, ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate, displayed powerful toxic effects against both the doxorubicin-sensitive Colo205 and the doxorubicin-resistant Colo320 cell lines. mdpi.comnih.gov Notably, this compound showed no toxicity toward the normal human embryonic lung fibroblast cell line (MRC-5), highlighting its cancer-selective profile. mdpi.comnih.gov Further research supported these findings, identifying a bioconjugate bearing the 5-chloro-8-hydroxyquinoline and indole skeletons as a highly potent agent against the resistant Colo320 cell line, which was also non-toxic to non-tumor fibroblast cells. mdpi.com The morpholine moiety is believed to contribute to the cytotoxic activity. mdpi.comnih.gov

Another derivative, a bioconjugate of 5-chloro-8-hydroxyquinoline and indole connected via a methylene carbon, also showed preferential cytotoxicity, with greater effectiveness against the Colo320 cell line compared to the Colo205 line. mdpi.com The preferential toxicity of certain 8-hydroxyquinoline derivatives in multidrug-resistant (MDR) cells is thought to be linked to the incorporation of a CH2-N subunit at the seventh position of the quinoline structure. u-szeged.hu Studies on related rhodium and ruthenium complexes of 8-hydroxyquinoline-amino acid hybrids have also been conducted to explore their cytotoxicity against colon adenocarcinoma cells. u-szeged.hu

Table 1: In Vitro Cytotoxicity of 5-Chloro-8-hydroxyquinoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Selectivity | Source |

|---|---|---|---|---|

| Ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate | Colo205 (doxorubicin-sensitive colon adenocarcinoma) | 2.05 | Selective vs. MRC-5 | mdpi.comnih.gov |

| Ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate | Colo320 (doxorubicin-resistant colon adenocarcinoma) | 1.72 | Selective vs. MRC-5 | mdpi.comnih.gov |

| Ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate | MRC-5 (normal human lung fibroblast) | No toxicity observed | - | mdpi.comnih.gov |

| 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol | Colo205 | 13.06 | More effective on Colo320 | mdpi.com |

| 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol | Colo320 | 4.87 | More effective on Colo320 | mdpi.com |

Antioxidant Activity (In Vitro)

The antioxidant potential of this compound, also known as cloxyquin, and its derivatives has been evaluated through various in vitro assays. nih.gov These compounds are recognized for their ability to scavenge free radicals, a property often attributed to their chemical structure, which includes a metal-chelating 8-hydroxyquinoline scaffold. nih.govresearchgate.net

A study investigating a silver(I) complex of 5-chloroquinolin-8-ol assessed its antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The investigation found that the complex had a more pronounced scavenging effect on the DPPH radical compared to the ABTS radical. researchgate.netcolab.ws

In other research focusing on novel chloroquinoline analogues, the radical scavenging activity was quantified using the DPPH method. nih.gov Two derivatives, 2,7-dichloroquinoline-3-carboxamide and 7-chloro-2-methoxyquinoline-3-carbaldehyde, demonstrated notable antioxidant activity. The carboxamide derivative, in particular, showed very strong activity with a half-maximal inhibitory concentration (IC₅₀) significantly lower than that of the standard antioxidant, ascorbic acid. nih.gov These findings suggest that the 8-hydroxyquinoline framework is a promising base for developing potent antioxidant agents. nih.gov

Table 2: DPPH Radical Scavenging Activity of Chloroquinoline Derivatives

| Compound | IC₅₀ (µM) | Standard | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 5-Amino-8-hydroxyquinoline | 8.70 | α-Tocopherol | 13.47 | nih.gov |

| Cloxyquin (this compound) | Displayed antioxidant activity | α-Tocopherol | 13.47 | nih.gov |

Note: IC₅₀ is the concentration required to cause 50% inhibition of the DPPH radical.

Antiviral Activity (In Vitro)

The 8-hydroxyquinoline scaffold has been identified as a "privileged" fragment in drug discovery, including for the development of novel antiviral agents. nih.govacs.org Specifically, this compound has been investigated for its ability to inhibit the replication of the Human Immunodeficiency Virus Type 1 (HIV-1).

Research has shown that this compound can inhibit the interaction between the HIV-1 integrase (IN) and the host protein, lens epithelium-derived growth factor (LEDGF/p75). nih.gov This interaction is crucial for tethering the viral enzyme to the host chromosome, a key step in viral replication. nih.gov In an in vitro AlphaScreen protein-protein interaction assay, this compound was found to inhibit the IN-LEDGF/p75 interaction with a half-maximal inhibitory concentration (IC₅₀) of 3.6 ± 0.5 µM. nih.gov

Molecular docking studies suggest a plausible binding mechanism where the quinoline nitrogen of the compound forms a hydrogen bond with the backbone of the amino acid Glu 170 on the integrase enzyme. nih.gov This finding is part of a broader effort that identified a series of 8-hydroxyquinoline-based fragments as a novel class of inhibitors targeting this specific virus-host protein interaction. nih.govacs.org

Table 3: In Vitro Inhibition of HIV-1 IN-LEDGF/p75 Interaction by 8-Hydroxyquinoline Fragments

| Compound | IC₅₀ (µM) | Assay Type | Source |

|---|---|---|---|

| This compound | 3.6 ± 0.5 | IN-LEDGF/p75 Interaction | nih.gov |

| 5,7-Dichloroquinolin-8-ol | 4.3 ± 0.2 | IN-LEDGF/p75 Interaction | nih.gov |

| 5-(Ethoxymethyl)quinolin-8-ol | 2.4 ± 0.4 | IN-LEDGF/p75 Interaction | nih.gov |

Note: IC₅₀ represents the concentration required to inhibit the in vitro protein-protein interaction by 50%.

Emerging Research Avenues and Academic Perspectives

Development of Novel Chloroquinolinol-Based Therapeutic Leads

The structural backbone of 8-Chloroquinolin-5-ol, a halogenated hydroxyquinoline, serves as a "privileged" scaffold in medicinal chemistry for developing new therapeutic agents. nih.govresearchgate.net Its inherent biological activities are the foundation for creating novel derivatives with enhanced potency and specificity.

Research has demonstrated that the broader 8-hydroxyquinoline class of compounds possesses a wide array of pharmacological applications, including anticancer, anti-HIV, antifungal, and neuroprotective activities. mdpi.com Specifically, derivatives of the 5,8-quinolinedione scaffold, which can be derived from this compound, have shown significant anticancer potential. For instance, certain derivatives have exhibited potent activity against various cancer cell lines, as detailed in the table below.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HeLeS3 | 0.59 |

| Derivative B | KB-vin | 1.52 |

This table presents the half-maximal inhibitory concentration (IC50) values for representative quinoline derivatives against specific cancer cell lines, indicating their potential as anticancer agents.

In the field of infectious diseases, this compound and its analogs are being investigated as potent antimicrobial agents. Cloxyquin (5-chloroquinolin-8-ol), a closely related compound, has demonstrated significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govasm.org Its effectiveness extends to multidrug-resistant (MDR) strains, which is of critical importance in addressing the challenge of antibiotic resistance. nih.govasm.orginnospk.com The minimum inhibitory concentrations (MICs) highlight this potential.

**Table 2: In Vitro Activity of Cloxyquin against *Mycobacterium tuberculosis***

| Strain Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|---|

| Reference Strains | 0.125 - 0.25 | - | - |

| Clinical Isolates (Total) | 0.062 - 0.25 | 0.125 | 0.25 |

This table summarizes the minimum inhibitory concentration (MIC) values of Cloxyquin against various strains of M. tuberculosis, demonstrating its potent antitubercular activity. nih.gov

Furthermore, fragment-based drug discovery has identified 8-hydroxyquinoline derivatives, such as 5-chloroquinolin-8-ol, as inhibitors of the HIV-1 integrase-LEDGF/p75 interaction, a key process in viral replication. nih.gov This presents a novel strategy for the development of anti-HIV agents. nih.govmdpi.com

Exploration of Chloroquinolinols in Materials Science (e.g., Organic Electronics)

Beyond pharmacology, the distinct chemical properties of chloroquinolinols are being harnessed in the field of materials science. Derivatives of 8-hydroxyquinoline are recognized for their utility as electron carriers and fluorescent chemosensors. mdpi.com

Recent technological advancements have seen derivatives of this compound applied in the development of organic light-emitting diodes (OLEDs). mdpi.com Their ability to form stable metal complexes and their electronic properties are advantageous for creating electroluminescent materials used in next-generation displays and lighting.

The strong metal-chelating ability of the 8-hydroxyquinoline core is also exploited in the creation of fluorescent chemosensors. mdpi.com These sensors can detect the presence of specific metal ions in a sample, which has applications in analytical chemistry and environmental monitoring. acs.org Additionally, the compound's capacity to form stable complexes with metals has led to its use as a corrosion inhibitor in industrial settings.

Innovative Strategies for Prodrug Design and Activation

While 8-hydroxyquinoline (HQ) and its derivatives are promising therapeutic candidates, their strong affinity for metal ions can lead to toxicity. nih.govresearchgate.netjst.go.jp To overcome this, researchers are developing innovative prodrug strategies. A prodrug is an inactive or less active molecule that is converted into the active drug within the body, which can help improve site specificity and reduce side effects. nih.govmdpi.com

One major strategy involves masking the critically important hydroxyl group with a temporary protecting group. nih.govresearchgate.net This approach aims to create a stable compound that can be activated under specific physiological or external conditions to release the active quinolinol. jst.go.jp

Several activation mechanisms are currently under investigation:

Photochemical Activation : HQ sulfonates have been synthesized as prodrugs that are stable under normal physiological conditions. nih.govjst.go.jp Upon exposure to light (photolysis), the bond holding the protecting group is cleaved, regenerating the active HQ inhibitor. nih.govresearchgate.netjst.go.jp

pH-Triggered Activation : For conditions such as the acidic microenvironment of tumors or specific cellular compartments, pH-sensitive prodrugs are being designed. Amino AOCOM ether prodrugs, for example, can release the parent 4(1H)-quinolone via a pH-triggered intramolecular cyclization reaction. nih.gov

Enzymatic Activation : Another approach leverages enzymes that are overexpressed in target tissues, like cancer cells. Glucoconjugates of 8-hydroxyquinolines have been developed that can be cleaved by the enzyme β-glucosidase, which is found in higher concentrations in some tumors, to release the active drug. rsc.org

Table 3: Emerging Prodrug Strategies for Hydroxyquinolines

| Strategy | Activation Trigger | Example Moiety | Purpose |

|---|---|---|---|

| Photochemical Release | Light (Photolysis) | Sulfonate esters | Spatially and temporally controlled activation. nih.govjst.go.jp |

| pH-Sensitive Release | Low pH | Amino AOCOM ethers | Targeting acidic environments (e.g., tumors). nih.gov |

| Enzymatic Cleavage | Specific Enzymes (e.g., β-glucosidase) | Glucoconjugates | Targeting cells with high enzyme expression. rsc.org |

This table outlines innovative prodrug design strategies being explored to enhance the therapeutic potential of hydroxyquinoline-based compounds.

Unraveling Complex Mechanisms of Action through Advanced Biophysical Techniques

A fundamental aspect of developing this compound-based agents is understanding precisely how they work at a molecular level. The primary mechanism of action is believed to be its ability to chelate metal ions, thereby disrupting essential microbial enzymatic processes. nih.govasm.org Other proposed mechanisms include the inhibition of DNA synthesis and the disruption of microbial cell walls and membranes.

To move beyond these general models, researchers are employing advanced biophysical and computational techniques to study the interactions between chloroquinolinols and their biological targets.

Spectroscopic Methods : Techniques like fluorescence spectroscopy and circular dichroism (CD) are used to investigate the binding of these compounds to proteins. For instance, studies have characterized the interaction of cloxyquin with bovine serum albumin (BSA), providing insights into its pharmacokinetics. mdpi.com

Computational Modeling : Molecular docking simulations are used to predict how compounds like 5-chloroquinolin-8-ol fit into the binding sites of target proteins, such as the HIV-1 integrase. nih.gov These models can reveal key interactions, like hydrogen bonds with specific amino acid residues, that are crucial for inhibitory activity. nih.gov

Advanced Structural Analysis : Density Functional Theory (DFT) calculations and Atoms in Molecules (AIM) analysis provide deep insights into the electronic properties and the nature of non-covalent interactions between the drug and its target. researchgate.net Techniques like powder X-ray diffraction and scanning electron microscopy are used to characterize the solid-state structure of new derivatives and their complexes. researchgate.net

These advanced methods are crucial for rational drug design, allowing scientists to understand structure-activity relationships and modify the quinoline scaffold to create more potent and selective inhibitors.

Synergistic Effects with Existing Agents in Research Models

A significant area of research is the potential for this compound and its analogs to work synergistically with other therapeutic agents. Synergism, where the combined effect of two drugs is greater than the sum of their individual effects, is a key strategy for enhancing efficacy and overcoming drug resistance.

Studies have shown that mixtures of monochloro- and dichloro-8-quinolinols can exhibit synergistic antifungal activity. researchgate.net The compound's potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and MDR-M. tuberculosis, suggests its promise in combination therapies. asm.orgmdpi.com Because its mechanism of action is likely different from that of many established antibiotics, the chances of cross-resistance are lower, and the potential for synergistic killing is higher. nih.govasm.org

Researchers are also designing hybrid molecules that combine the chloroquinolinol scaffold with other active pharmacophores in a single molecule. A study describes the synthesis of hybrids containing both a hydroxyquinoline fragment and a quinolone moiety. mdpi.com The hypothesis is that the hydroxyquinoline part could interact with one bacterial target (like the LptA protein) while the quinolone part inhibits another (like the Top IV protein), leading to a dual-mode of action and potentially a synergistic antibacterial effect. mdpi.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。